molecular formula C21H30O2 B020215 Methyl retinoate CAS No. 339-16-2

Methyl retinoate

Cat. No. B020215
CAS RN: 339-16-2
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-DXYSAURFSA-N
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Description

Synthesis Analysis

The synthesis of methyl retinoate and its analogs involves various chemical strategies and methodologies. A notable approach for the synthesis of trans-[13,14-14^{14}C2_2]-retinoic acid, a closely related compound, includes the condensation of β-ionylideneacetaldehyde and 14^{14}C-labeled methyl senecioate in the presence of potassium amide in ether. This method also details the synthesis of a key intermediate, methyl (diethoxyphosphinyl)-[2-14^{14}C]acetate, showcasing the complexity and precision required in synthesizing retinoic acid derivatives (Kaegi, H., Chew, E. H., & Chien, P., 1980).

Molecular Structure Analysis

The molecular structure of methyl retinoate is characterized by its conjugated double bond system and methyl ester group, which contribute to its reactivity and biological activity. Studies on various retinoids, including methyl retinoate, highlight the significance of the molecular configuration and stereochemistry in determining their chemical behavior and interaction with biological systems.

Chemical Reactions and Properties

Methyl retinoate participates in a range of chemical reactions, reflecting its versatile chemical properties. For instance, its reactivity includes oxidation, reduction, and photocyclization reactions, which can significantly alter its biological activity. The synthesis and evaluation of retinoic acid analogs, which involve modifications in the retinoid structure, illustrate the compound's chemical versatility and its potential for generating novel compounds with desired properties (Dawson, M., Hobbs, P., Chan, R., & Chao, W., 1981).

Scientific Research Applications

  • Chromatography : Methyl retinoate is frequently used in gas chromatography-mass spectrometry for measuring retinoic acid in biological matrices due to its excellent chromatographic properties (De Leenheer & Lambert, 1990).

  • Leukemia Research : Modified retinoids, including those with additional methyl groups, have shown increased activity compared to all-trans-retinoic acid, demonstrating potential in inhibiting leukemic proliferation and stimulating normal human myeloid colony formation (Tobler, Dawson, & Koeffler, 1986).

  • Epigenetics and Cancer : Retinoic acid treatment has been found to induce promoter demethylation and gene reexpression, impacting the transformation of cells in leukemia, particularly those with PML-RAR fusion protein-induced gene hypermethylation (Di Croce et al., 2002).

  • Hematopoiesis : Research indicates that retinoic acid can enhance the growth of human early erythroid progenitor cells in vitro, suggesting its involvement in the growth of normal hematopoietic cells (Douer & Koeffler, 1982).

  • Breast Cancer : Methylation of the RAR-beta2 gene may be an initial step in breast carcinogenesis. Treatment with demethylating agents followed by retinoic acid could offer a new therapeutic approach (Widschwendter et al., 2000).

  • Developmental Biology : Retinoic acid acts as a developmental signaling molecule, potentially modifying cell differentiation patterns in embryos and starting differential gene expression, offering insights into vertebrate development systems (Summerbell & Maden, 1990).

  • Metabolism and Pharmacology : Methyl retinoate is metabolized by enzymes distributed in various tissues, with significant activity in the brain, liver, and ovary. Understanding its metabolism is crucial for pharmacological applications (Wang & Hill, 1977).

properties

IUPAC Name

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-DXYSAURFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316812
Record name Methyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl retinoate

CAS RN

339-16-2
Record name Methyl retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
RM McKenzie, DM Hellwege, ML McGregor… - … of Chromatography A, 1978 - Elsevier
… of ~&&zIz.smethyl retinoate in the presence of iodine in the dark. Peak 7 is the starting material, all-trarrr-methyl retinoate, and peak 3 is 13-&s-methyl retinoate’. Notable changes from …
Number of citations: 40 www.sciencedirect.com
B Morgan, JN Thompson - Biochemical Journal, 1966 - portlandpress.com
… Oxidation of methyl retinoate with monoperphthalic acid … to those of retinoic acid and methyl retinoate. 4. When aministered to … to that of rats maintained with methyl retinoate. 8. The oral …
Number of citations: 33 portlandpress.com
BA Halley, EC Nelson - Journal of Chromatography A, 1979 - Elsevier
… of methyl retinoate from this study (Table I) agree with the corresponding methyl shifts previously reported’. Since the methyl shifts alone are not sufficient for positive identification of the …
Number of citations: 36 www.sciencedirect.com
T Takemura, K Chihara, RS Becker… - Journal of the …, 1980 - ACS Publications
… The photophysical properties and triplet-triplet absorption spectrum of methyl retinoate were measured. The study concluded with an examination of some of the implicationsof this work …
Number of citations: 25 pubs.acs.org
WA Coward, JMC Howell, GAJ Pitt… - …, 1966 - rep.bioscientifica.com
… -free diet supplemented with methyl retinoate. The results of these experiments indicate that the reproductive failure in animals maintained with methyl retinoate is unlikely to be a …
Number of citations: 25 rep.bioscientifica.com
JMC Howell, JN Thompson, GA Pitt - British Journal of Nutrition, 1967 - cambridge.org
… -weekly supplement of methyl retinoate and fifteen received a … The guinea-pigs given supplements of either methyl retinoate … on the deficient diet and methyl retinoate. The testicles and …
Number of citations: 15 www.cambridge.org
B Morgan, JN Thompson, GAJ Pitt - British Journal of Nutrition, 1969 - cambridge.org
… alcohol) but containing methyl retinoate. Radioactive retinol … Methyl retinoate (0.5 pg) was injected into each of four normal eggs; 8.5-11.6 % was isolated as unchanged methyl retinoate …
Number of citations: 3 www.cambridge.org
BA Halley, EC Nelson - … Journal for Vitamin and Nutrition research …, 1979 - europepmc.org
… of methyl retinoate. - Abstract - Europe PMC … the time-dependent photoisomerization of methyl retinoate. … The results for methyl retinoate appear applicable for retinoic …
Number of citations: 12 europepmc.org
AP De Leenheer, WE Lambert - Methods in enzymology, 1990 - Elsevier
… ion of methyl retinoate (m/z 314) and [14C]methyl retinoate (m/… The PCI mass spectrum of methyl retinoate with methane as … 3), representing the molecular ion of methyl retinoate, and at …
Number of citations: 8 www.sciencedirect.com
JMC Howell, JN Thompson, GA Pitt - British Journal of Nutrition, 1967 - cambridge.org
… The five rats that received only methyl retinoate during … retinol-free diet supplemented with methyl retinoate. Two of these rats … The testes and the retina of the rats given methyl retinoate …
Number of citations: 13 www.cambridge.org

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